molecular formula C7H11N3O2 B8517517 3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide

3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide

Cat. No. B8517517
M. Wt: 169.18 g/mol
InChI Key: HVDXKQKGTXTWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C7H11N3O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3,8H2,1H3,(H,9,10,11)

InChI Key

HVDXKQKGTXTWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of DMAP (9.77 g, 0.08 mol), TEA (55.23 ml, 0.396 mol) and DCI (49.01 ml, 0.317 mol) in DCM (250 ml) is treated with 5-methyl-isoxazole-3-ylamine (28.8 g, 0.290 mol) and Boc-Beta-Ala-OH (50 g, 0.264 mol). The reaction mixture is stirred at room temperature for 18 hours and then diluted with DCM (1750 ml). The mixture is washed with 10% citric acid (2×500 ml), saturated sodium hydrogen carbonate solution (2×500 ml) and brine (600 ml). The organic portion is dried (MgSO4), concentrated in vacuo and the crude residue is stirred with iso-hexanes (750 ml) for 1 hour. The resulting solid is dissolved in dioxane (400 ml) and treated with 4M HCl in dioxane (350 ml). After 1 hour the precipitate is filtered and washed with dioxane (100 ml) to afford the title compound as the hydrochloride salt [MH+169.84].
[Compound]
Name
TEA
Quantity
55.23 mL
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
9.77 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step Two

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